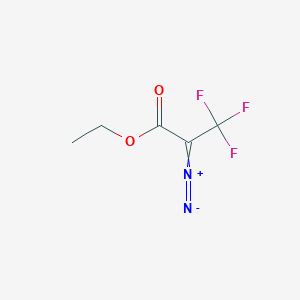

Ethyl 2-Diazo-3,3,3-trifluoro-propionate

Beschreibung

Ethyl 2-diazo-3,3,3-trifluoro-propionate is a key building block in the synthesis of complex fluorinated molecules. The presence of the trifluoromethyl group imparts unique properties to the resulting compounds, while the diazo functional group allows for a wide range of chemical transformations.

| Compound Property | Value |

| CAS Number | 59733-95-8 |

| Molecular Formula | C₅H₅F₃N₂O₂ |

| Molecular Weight | 182.1 g/mol |

Table 1: Physicochemical Properties of Ethyl 2-Diazo-3,3,3-trifluoro-propionate

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, fluorination is a widely used strategy to enhance the efficacy of drug candidates. The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced bioavailability. It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine.

The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation and thereby increasing the drug's half-life in the body. Furthermore, the trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. These beneficial effects have driven significant research into developing new and efficient methods for introducing fluorine and fluorinated groups into organic scaffolds.

| Property Enhanced by Fluorination | Impact in Medicinal Chemistry |

| Metabolic Stability | Increased drug half-life and duration of action. |

| Binding Affinity | Stronger and more specific interactions with biological targets. |

| Lipophilicity & Bioavailability | Improved absorption and distribution in the body. |

| pKa Alteration | Modified acidity/basicity to optimize drug-receptor interactions. |

Table 2: Impact of Fluorination on Drug Properties

Diazo compounds are a class of organic molecules characterized by the presence of a C=N₂ functional group. acs.org They are highly versatile reagents in organic synthesis, primarily due to their ability to serve as precursors to carbenes upon thermal, photochemical, or metal-catalyzed decomposition. constructor.university Carbenes are highly reactive intermediates that can undergo a variety of transformations, making diazo compounds valuable tools for the construction of complex molecular architectures.

One of the most common applications of diazo compounds is in cyclopropanation reactions, where the carbene generated from the diazo precursor adds to an alkene to form a cyclopropane (B1198618) ring. Other important reactions involving diazo compounds include C-H insertion, where a carbene inserts into a carbon-hydrogen bond, and the Wolff rearrangement, which is used to synthesize carboxylic acid derivatives. The reactivity of diazo compounds can be finely tuned by the substituents attached to the diazo carbon, allowing for a high degree of control over the outcome of the reaction.

| Reaction Type | Description |

| Cyclopropanation | Addition of a carbene to an alkene to form a cyclopropane. |

| C-H Insertion | Insertion of a carbene into a carbon-hydrogen bond. |

| Wolff Rearrangement | Conversion of an α-diazoketone into a ketene. |

| 1,3-Dipolar Cycloaddition | Reaction with dipolarophiles to form five-membered heterocyclic rings. |

Table 3: Common Reactions of Diazo Compounds in Organic Synthesis

The history of diazo chemistry dates back to 1883 with the first synthesis of ethyl diazoacetate by Theodor Curtius. google.com However, the specific development of fluorinated diazo compounds like ethyl 2-diazo-3,3,3-trifluoro-propionate is a more recent advancement, driven by the growing interest in fluorinated molecules in the pharmaceutical and agrochemical industries.

The synthesis of α-diazo ketones and esters is often achieved through a "diazo group transfer" reaction, a method pioneered by Manfred Regitz. This involves the reaction of an active methylene (B1212753) compound with a sulfonyl azide (B81097). orgsyn.org The application of such methods to fluorinated substrates has enabled the synthesis of reagents like ethyl 2-diazo-3,3,3-trifluoro-propionate.

Research specifically utilizing ethyl 2-diazo-3,3,3-trifluoro-propionate gained momentum in the early 2000s. For instance, a 2004 study by Müller and co-workers reported the use of this compound in rhodium(II)-catalyzed asymmetric cyclopropanation reactions. researchgate.net This work demonstrated the utility of ethyl 2-diazo-3,3,3-trifluoro-propionate in generating trifluoromethyl-substituted cyclopropanes, which are valuable building blocks in medicinal chemistry. Since then, the compound has been employed in a variety of other transformations, reflecting the broader trend of developing and utilizing fluorinated reagents for the synthesis of novel and biologically active molecules. rochester.edu

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-diazo-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O2/c1-2-12-4(11)3(10-9)5(6,7)8/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFLKLPWJHICEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59733-95-8 | |

| Record name | 59733-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Diazo 3,3,3 Trifluoro Propionate

Established Laboratory-Scale Synthesis of Ethyl 2-Diazo-3,3,3-trifluoro-propionate

The primary laboratory-scale synthesis of ethyl 2-diazo-3,3,3-trifluoro-propionate typically involves a diazo transfer reaction. This method utilizes a suitable trifluorinated precursor, such as ethyl 3,3,3-trifluoroacetoacetate, and a diazo transfer reagent. The Regitz diazo transfer is a well-established method for the synthesis of diazo compounds from active methylene (B1212753) compounds. researchgate.netchem-station.com In this reaction, an activated methylene group adjacent to two electron-withdrawing groups reacts with a sulfonyl azide (B81097), most commonly tosyl azide or mesyl azide, in the presence of a base to yield the corresponding diazo compound.

A plausible and widely accepted laboratory synthesis of ethyl 2-diazo-3,3,3-trifluoro-propionate is through the detrifluoroacetylative diazo group transfer. This method involves the reaction of a ketone with trifluoroethyl trifluoroacetate (B77799) to form an activated α-trifluoroacetyl ketone, which then undergoes diazo transfer. orgsyn.orgorgsyn.org

The key steps for the synthesis are as follows:

Activation of the Precursor: The synthesis starts with a suitable β-ketoester, ethyl 3,3,3-trifluoroacetoacetate. This precursor possesses an active methylene group flanked by a ketone and an ester group, making it susceptible to diazo transfer.

Diazo Transfer Reaction: The activated precursor is then reacted with a sulfonyl azide, such as p-toluenesulfonyl azide (tosyl azide), in the presence of a non-nucleophilic base like triethylamine (B128534) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The base deprotonates the active methylene group, and the resulting carbanion attacks the terminal nitrogen of the sulfonyl azide.

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the base and the sulfonyl amide byproduct. The crude product is then purified, typically by column chromatography, to yield pure ethyl 2-diazo-3,3,3-trifluoro-propionate.

A representative reaction scheme is depicted below:

Scheme 1: Synthesis of Ethyl 2-Diazo-3,3,3-trifluoro-propionate via Regitz Diazo Transfer

Reaction Conditions: Base (e.g., Triethylamine), Solvent (e.g., Acetonitrile), Room Temperature.

| Reactant/Reagent | Role | Key Considerations |

| Ethyl 3,3,3-trifluoroacetoacetate | Precursor | The trifluoromethyl group enhances the acidity of the methylene protons. |

| p-Toluenesulfonyl azide (Tosyl azide) | Diazo Transfer Reagent | A common and effective source of the diazo group. |

| Triethylamine | Base | A non-nucleophilic base to facilitate deprotonation without competing side reactions. |

| Acetonitrile | Solvent | A polar aprotic solvent suitable for this type of reaction. |

Comparative Analysis of Preparative Routes to Related Trifluorodiazo Compounds

The synthesis of ethyl 2-diazo-3,3,3-trifluoro-propionate can be contextualized by comparing it with the preparation of other important trifluorodiazo compounds, such as 2,2,2-trifluorodiazoethane (B1242873) and aryl(trifluoromethyl)diazomethanes.

2,2,2-Trifluorodiazoethane (CF3CHN2): The synthesis of 2,2,2-trifluorodiazoethane often starts from trifluoroethylamine hydrochloride. The diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium. This method is analogous to the classic synthesis of diazomethane (B1218177) from glycine (B1666218) ethyl ester hydrochloride. However, the strongly electron-withdrawing nature of the trifluoromethyl group can influence the stability and reactivity of the resulting diazoalkane. researchgate.net

Aryl(trifluoromethyl)diazomethanes: These compounds are commonly prepared from the corresponding aryl trifluoromethyl ketones. A key intermediate is the tosylhydrazone of the ketone, which is then treated with a base (the Bamford-Stevens reaction) to generate the diazo compound. orgsyn.org This multi-step sequence is generally effective for a range of substituted aryl ketones.

The following table provides a comparative overview of the synthetic routes:

| Compound | Typical Precursor | Key Reagent(s) | Reaction Type | Key Features and Differences |

| Ethyl 2-Diazo-3,3,3-trifluoro-propionate | Ethyl 3,3,3-trifluoroacetoacetate | Sulfonyl azide, Base | Regitz Diazo Transfer | Relies on an activated methylene compound. The presence of the ester group provides additional stabilization to the diazo product. |

| 2,2,2-Trifluorodiazoethane | Trifluoroethylamine hydrochloride | Sodium nitrite, Acid | Diazotization of an amine | A more direct diazotization of a primary amine. The resulting diazoalkane is generally more volatile and potentially less stable than its ester-substituted counterpart. |

| Aryl(trifluoromethyl)diazomethanes | Aryl trifluoromethyl ketone | Tosylhydrazine, Base | Bamford-Stevens Reaction | Involves the formation and decomposition of a tosylhydrazone intermediate. This route is versatile for introducing aryl and trifluoromethyl groups on the diazo carbon. |

Transition Metal Catalyzed Reactivity of Ethyl 2 Diazo 3,3,3 Trifluoro Propionate

Mechanistic Pathways of Carbene Generation

The generation of the trifluoromethylated carbene from ethyl 2-diazo-3,3,3-trifluoro-propionate is initiated by the catalytic action of a transition metal. This process involves the formation of a metal-carbene intermediate, which is the key species responsible for the subsequent cycloaddition reactions.

Dirhodium(II)-Catalyzed Decomposition and Carbene Transfer

Dirhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds. The catalytic cycle begins with the coordination of the diazo compound to an axial site of the dirhodium(II) catalyst. This is followed by the elimination of a molecule of nitrogen (N₂), leading to the formation of a rhodium-carbene complex. This electrophilic carbene intermediate is then transferred to a substrate, such as an olefin or alkyne, regenerating the catalyst for the next cycle. The use of chiral dirhodium catalysts can induce asymmetry in the carbene transfer step, leading to enantioselective product formation.

Copper-Catalyzed Formation of Carbene Intermediates

Copper catalysts, often in the +1 oxidation state, are also widely used for carbene generation from diazo compounds. The mechanism is analogous to that of rhodium catalysis, where the diazo compound reacts with the copper catalyst to form a transient copper-carbene intermediate after the release of dinitrogen. This copper-carbene species is the active intermediate that participates in subsequent reactions like cyclopropanation. The nature of the ligands coordinated to the copper center plays a significant role in modulating the reactivity and selectivity of the carbene transfer process.

Exploratory Studies with Gold Catalysts for Carbene Generation

While less common than rhodium and copper, gold complexes have emerged as competent catalysts for carbene-transfer reactions. Homogeneous gold(I) and gold(III) complexes can catalyze the decomposition of diazo compounds to generate gold-carbene intermediates. These species are electrophilic and can react with various nucleophiles, including olefins, to form cyclopropanes. Research in this area explores the unique reactivity patterns that gold catalysts might offer compared to their more established rhodium and copper counterparts, potentially providing alternative pathways for carbene-transfer chemistry.

Cycloaddition Reactions

The metal-carbene intermediates generated from ethyl 2-diazo-3,3,3-trifluoro-propionate readily undergo cycloaddition reactions with unsaturated substrates like olefins and alkynes, providing efficient routes to highly functionalized cyclopropane (B1198618) and cyclopropene (B1174273) derivatives.

Enantioselective and Diastereoselective Cyclopropanation with Olefins (e.g., 1,1-diphenylethylene (B42955), mono-substituted styrenes)

The reaction of the trifluoromethylated carbene with olefins is a powerful method for synthesizing trifluoromethyl-substituted cyclopropanes. In the presence of chiral dirhodium(II) catalysts, the cyclopropanation of 1,1-diphenylethylene with ethyl 2-diazo-3,3,3-trifluoro-propionate proceeds with moderate yields and enantioselectivities.

Similarly, the cyclopropanation of various mono-substituted styrenes leads to the formation of cis/trans diastereomeric mixtures of the corresponding cyclopropanes. The diastereoselectivity and enantioselectivity of these reactions are influenced by the electronic and steric properties of the substituent on the styrene (B11656) ring, as well as the specific chiral rhodium catalyst employed. For instance, the reaction with 4-methoxystyrene (B147599) has been shown to achieve a higher level of enantioselectivity compared to other substituted styrenes.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Olefins with Ethyl 2-Diazo-3,3,3-trifluoro-propionate

Cyclopropenation of Alkynes (e.g., hex-1-yne)

The rhodium-catalyzed reaction of ethyl 2-diazo-3,3,3-trifluoro-propionate also extends to alkynes, yielding trifluoromethyl-substituted cyclopropenes. capes.gov.br The cyclopropenation of terminal alkynes such as hex-1-yne provides the corresponding cyclopropene product, although the enantioselectivity achieved in these reactions is generally lower than that observed in the analogous cyclopropanation of olefins. This transformation offers a direct route to strained, fluorinated three-membered rings which are valuable synthetic intermediates. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Cyclopropenation of Hex-1-yne

Optimization of Chiral Catalytic Systems for Stereocontrol

The quest for high stereocontrol in transition metal-catalyzed reactions of ethyl 2-diazo-3,3,3-trifluoropropionate has led to the extensive exploration and optimization of various chiral catalytic systems. The unique electronic properties of the trifluoromethyl group present challenges, often resulting in lower enantioselectivities compared to non-fluorinated analogs. Consequently, significant research has been dedicated to designing and selecting catalysts that can effectively induce asymmetry in reactions involving this valuable trifluoromethyl-containing building block.

Dirhodium(II) complexes have been a primary focus for achieving stereocontrol. Early studies by Müller and co-workers in 2004 investigated the asymmetric cyclopropanation of 1,1-diphenylethylene with ethyl 2-diazo-3,3,3-trifluoropropionate using a range of chiral dirhodium(II) catalysts. While yields were moderate (36-72%), the enantioselectivities reached up to 40% enantiomeric excess (ee). researchgate.net Further investigations into the cyclopropanation of mono-substituted olefins using catalysts like [Rh₂(S-dosp)₄] yielded cis/trans mixtures of the corresponding cyclopropanes with a maximum ee of 75% for 4-methoxystyrene. researchgate.net These initial findings highlighted both the potential and the challenges of achieving high stereocontrol.

Copper(I) complexes bearing chiral bis(oxazoline) (Box) ligands have also emerged as promising catalysts. A notable example is the development of an asymmetric three-component reaction involving ethynylbenziodoxoles, 2,2,2-trifluorodiazoethane (B1242873) (a related trifluoromethylated diazo compound), and various nucleophiles, catalyzed by a Cu(I)-Box system. This approach provided access to chiral trifluoromethylated propargyl ethers and anilines with high yields and enantioselectivity. researchgate.net The success of this system underscores the importance of the ligand architecture in creating a chiral environment that effectively discriminates between the prochiral faces of the reactants.

In addition to traditional transition metal catalysis, biocatalytic systems have shown remarkable potential for stereocontrol. Engineered variants of cytochrome c and myoglobin (B1173299) have been developed as carbene transferases. These biocatalysts can be optimized through directed evolution to achieve high enantioselectivity for specific transformations. For instance, engineered myoglobin catalysts have been successfully employed for the asymmetric cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane, affording trifluoromethyl-substituted cyclopropanes with excellent diastereo- and enantioselectivity (97–99.9% de and ee). scispace.com This biocatalytic approach offers a powerful alternative to traditional metal-based catalysts, often providing access to products with opposite stereochemistry by using stereodivergent enzyme variants. scispace.com

The optimization of chiral catalytic systems is an ongoing endeavor. Factors such as the metal center, the structure of the chiral ligand, the solvent, and other reaction parameters all play a crucial role in determining the level of stereocontrol. The development of novel catalysts, including those based on cobalt(II) porphyrins, continues to push the boundaries of what is achievable in terms of selectivity in carbene transfer reactions. nih.gov

Table 1: Comparison of Chiral Catalytic Systems for Asymmetric Cyclopropanation with Ethyl 2-Diazo-3,3,3-trifluoropropionate and Related Compounds

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Rh(II) Catalysts | 1,1-Diphenylethylene | Cyclopropane | 36-72 | Up to 40 | researchgate.net |

| [Rh₂(S-dosp)₄] | 4-Methoxystyrene | cis/trans-Cyclopropane | - | Up to 75 | researchgate.net |

| Cu(I)-Box Catalyst | Ethynylbenziodoxoles, Nucleophiles, and 2,2,2-Trifluorodiazoethane | Trifluoromethylated Propargyl Ethers/Anilines | High | High | researchgate.net |

| Engineered Myoglobin | Styrenes and 2-Diazo-1,1,1-trifluoroethane | Trifluoromethyl-substituted Cyclopropanes | 61-99 | 97-99.9 | scispace.com |

C-H Insertion Reactions

The transition metal-catalyzed decomposition of ethyl 2-diazo-3,3,3-trifluoropropionate generates a highly reactive trifluoromethyl-substituted carbene intermediate. This intermediate can readily undergo C-H insertion reactions, providing a powerful and atom-economical method for the direct functionalization of C-H bonds. This section explores the application of this methodology in the context of aromatic and heteroaromatic systems, polar C-H bonds, and instances of multiple insertion events.

Regioselective Functionalization of Aromatic and Heteroaromatic Systems (e.g., Indoles, Pyrroles)

The regioselective functionalization of electron-rich aromatic and heteroaromatic systems through C-H insertion represents a significant application of ethyl 2-diazo-3,3,3-trifluoropropionate. The trifluoromethyl group in the resulting products is a valuable motif in medicinal chemistry and materials science.

In the context of indoles, rhodium(II) catalysis has been effectively employed to promote the C-H insertion of the trifluoromethylcarbene. The reaction typically proceeds with high regioselectivity for the C3-position of the indole (B1671886) ring, which is the most nucleophilic site. This provides a direct route to 3-(2,2,2-trifluoro-1-ethoxycarbonyl)ethyl-indoles. The choice of the rhodium catalyst and its ligands can influence the efficiency and, in the case of chiral catalysts, the enantioselectivity of the transformation.

Similarly, pyrroles undergo regioselective C-H functionalization. The reaction generally favors insertion at the C2-position of the pyrrole (B145914) nucleus, affording 2-substituted pyrrole derivatives. The development of catalytic systems that can control the regioselectivity between the C2 and C3 positions remains an area of active research.

Site-Selective Insertion into Polar C-H Bonds (e.g., OH, NH)

The trifluoromethylcarbene generated from ethyl 2-diazo-3,3,3-trifluoropropionate can also undergo insertion into polar X-H bonds (where X = O, N, etc.). These reactions are often highly efficient and proceed under mild conditions.

For O-H insertion reactions, alcohols and water can serve as effective trapping agents for the carbene. This leads to the formation of trifluoromethyl-substituted ethers. The high acidity of the O-H bond facilitates the protonation of the diazo compound or the carbene intermediate, leading to the formation of an oxonium ylide, which then rearranges to the final product.

N-H insertion reactions with amines and related nitrogen-containing compounds provide a direct route to α-trifluoromethyl amines. These compounds are of significant interest due to their potential biological activity. Biocatalytic approaches, utilizing engineered cytochrome c552 from Hydrogenobacter thermophilus, have been developed for the asymmetric N-H carbene insertion, leading to enantioenriched α-trifluoromethyl amines. lookchem.com

Studies on Multiple Insertion Events

Under certain conditions, multiple C-H insertion events can occur, leading to the formation of more complex molecular architectures. While often considered a side reaction, the controlled multiple functionalization of a single substrate molecule is a topic of growing interest. For instance, in substrates possessing multiple reactive C-H bonds, the careful choice of catalyst and reaction conditions can potentially direct the carbene to insert into more than one site. However, achieving high selectivity in such multiple insertion reactions remains a significant challenge due to the high reactivity of the carbene intermediate. Further research is needed to fully explore and control these multiple insertion pathways.

Ylide Formation and Subsequent Transformations

The reaction of the trifluoromethylcarbene derived from ethyl 2-diazo-3,3,3-trifluoropropionate with heteroatom-containing compounds can lead to the formation of ylides. These reactive intermediates can then undergo a variety of synthetically useful transformations, most notably sigmatropic rearrangements.

Generation and Rearrangements of Sulfonium (B1226848) Ylides (e.g.,acs.orglookchem.com-Sigmatropic Rearrangements)

Sulfonium ylides are readily formed by the reaction of the trifluoromethylcarbene with sulfides. These ylides are versatile intermediates that can participate in a range of chemical transformations. One of the most important reactions of sulfonium ylides is the nih.govacs.org-sigmatropic rearrangement. This concerted, pericyclic reaction proceeds through a five-membered transition state and allows for the construction of new carbon-carbon bonds with a high degree of stereocontrol.

In the context of ethyl 2-diazo-3,3,3-trifluoropropionate, the reaction with an allyl sulfide (B99878), for instance, would generate an allylsulfonium ylide. This intermediate can then undergo a nih.govacs.org-sigmatropic rearrangement to afford a homoallylic sulfide bearing a trifluoromethyl group and an ester functionality. This transformation is a powerful tool for the synthesis of complex, highly functionalized molecules containing the valuable trifluoromethyl motif. The stereochemical outcome of the rearrangement is often predictable based on the geometry of the double bond and the stereochemistry at the sulfur atom.

Table 2: Summary of C-H Insertion and Ylide Formation Reactions

| Reaction Type | Substrate Class | Key Intermediate | Product Class | Controlling Factors |

|---|---|---|---|---|

| C-H Insertion | Indoles, Pyrroles | Trifluoromethylcarbene | Functionalized Heterocycles | Catalyst, Ligands, Electronic properties of substrate |

| X-H Insertion | Alcohols, Amines | Trifluoromethylcarbene/Oxonium/Ammonium (B1175870) Ylide | Ethers, Amines | Acidity of X-H bond, Catalyst |

| Ylide Formation & Rearrangement | Sulfides | Sulfonium Ylide | Rearranged Sulfides (e.g., via nih.govacs.org-sigmatropic rearrangement) | Structure of the sulfide, Reaction conditions |

Pathways Involving Ammonium Ylides in Amino Acid Synthesis

The synthesis of α,α-disubstituted and β-trifluoromethyl-β-amino acids can be achieved through pathways involving the formation and subsequent rearrangement of ammonium ylides. This process is initiated by the reaction of the rhodium(II) carbene, generated from ethyl 2-diazo-3,3,3-trifluoropropionate, with a tertiary amine. The resulting ammonium ylide intermediate is unstable and readily undergoes rearrangement.

The primary pathway for productive bond formation is a researchgate.netarkat-usa.org-sigmatropic rearrangement. nih.govresearchgate.net In this concerted, pericyclic reaction, the tether connecting the nitrogen to an allylic or benzylic group is cleaved and a new carbon-carbon bond is formed between the original carbenic carbon and the allylic/benzylic position. This methodology provides a powerful tool for the stereocontrolled synthesis of complex, non-proteinogenic amino acids containing a trifluoromethyl group, which are of significant interest in medicinal chemistry. nih.govmdpi.com The general strategy involves an intramolecular reaction where the amine and the diazoester are part of the same molecule, tethered by a suitable linker, often an aromatic template. nih.govresearchgate.net The reaction is typically catalyzed by copper or rhodium complexes. nih.gov

The key steps of this synthetic approach are:

Carbenoid Formation: Reaction of ethyl 2-diazo-3,3,3-trifluoropropionate with a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) to form the electrophilic rhodium carbene.

Ammonium Ylide Generation: Intramolecular nucleophilic attack of a tethered tertiary amine on the rhodium carbene, displacing the catalyst and forming a cyclic ammonium ylide.

researchgate.netarkat-usa.org-Sigmatropic Rearrangement: A rapid rearrangement of the ylide to form a new, more stable ring system, effectively transferring the trifluoro(ethoxycarbonyl)methyl group and creating a new stereocenter.

Product Elaboration: Subsequent cleavage of the tether and functional group manipulation to yield the final protected amino acid.

Ring Expansion Reactions Mediated by Ylide Intermediates (e.g., 1,3-oxathiolanes)

Ring expansion reactions mediated by ylide intermediates offer an efficient method for constructing medium-sized heterocyclic systems from smaller rings. When ethyl 2-diazo-3,3,3-trifluoropropionate is treated with a rhodium(II) catalyst in the presence of a sulfur-containing heterocycle like 1,3-oxathiolane (B1218472), a sulfonium ylide is formed as a key intermediate. nih.govchemrxiv.org

The reaction is initiated by the attack of the sulfur atom of the 1,3-oxathiolane onto the electrophilic rhodium carbene. This step generates a sulfonium ylide, which can then undergo a variety of rearrangements. The most common pathway is a ring expansion via a researchgate.netarkat-usa.org-sigmatropic rearrangement, which involves the cleavage of one of the carbon-sulfur bonds of the original ring. nih.gov Alternatively, a researchgate.netorganic-chemistry.org-rearrangement (Stevens rearrangement) can occur. The regioselectivity of the ring expansion can be influenced by the presence of substituents on the 1,3-oxathiolane ring and the specific reaction conditions employed. For instance, in related systems, the reaction of a diazo compound with 2-methyl-1,3-oxathiolane (B99580) in the absence of additives gave a single ring-expanded regioisomer via a sulfonium ylide, while the addition of a protic acid could lead to the formation of a competing oxonium ylide, resulting in a different regioisomeric product. nih.gov

This strategy allows for the expansion of a five-membered 1,3-oxathiolane into a larger, eight-membered oxathiacan-one derivative, incorporating the trifluoromethyl group into the new, larger ring structure.

Diverse Annulation and Ring-Forming Reactions

Synthesis of Trifluoromethyl-Substituted Oxazoles

Trifluoromethyl-substituted oxazoles are valuable heterocyclic motifs in medicinal chemistry. A primary route to their synthesis using ethyl 2-diazo-3,3,3-trifluoropropionate involves a rhodium(II)-catalyzed [3+2] cycloaddition reaction with nitriles. researchgate.netnih.gov In this transformation, the rhodium carbene generated from the diazo compound acts as a two-atom component (C-C), and the nitrile serves as a three-atom component (C-N-C, conceptually).

The proposed mechanism involves the following steps:

Generation of the rhodium(II)-trifluoromethylcarbene complex.

Nucleophilic attack of the nitrile's nitrogen atom on the electrophilic carbene carbon, leading to a rhodium-associated nitrilium ylide intermediate.

Subsequent 1,5-cyclization of this intermediate to form the oxazole (B20620) ring.

Dissociation of the rhodium catalyst to release the 5-ethoxy-4-(trifluoromethyl)oxazole (B12886030) product and regenerate the active catalyst.

This reaction provides a direct and atom-economical route to highly functionalized oxazoles. The stability of the diazo precursor and the catalytic nature of the process make it an attractive method for generating libraries of trifluoromethyl-substituted heterocycles. Related rhodium-catalyzed transannulation reactions, where carbenoids react with nitriles, have been shown to be highly efficient for constructing other nitrogen-containing heterocycles like imidazoles from 1-sulfonyl-1,2,3-triazoles. researchgate.netnih.gov

Temperature-Dependent Ring Expansions of 2H-Azirines to Heterocycles (e.g., 2H-1,3-oxazines, 1H-pyrrol-3(2H)-ones)

The reaction of the carbene derived from ethyl 2-diazo-3,3,3-trifluoropropionate with 2H-azirines leads to a variety of heterocyclic products through ring expansion pathways. The outcome of these reactions can be highly dependent on reaction conditions, particularly temperature. The initial step involves the attack of the azirine's nitrogen lone pair on the rhodium carbene to form an azomethine ylide intermediate. rscf.ru

This highly reactive ylide can then undergo several competing electrocyclization and rearrangement pathways:

Formation of 1H-pyrrol-3(2H)-ones: An intramolecular cyclization can occur where the ester carbonyl oxygen attacks one of the carbons of the opened azirine ring. This pathway has been observed in intramolecular systems where the diazo and azirine functionalities are part of the same molecule, leading to pyrrolinone derivatives in excellent yields. rscf.ru

Formation of 2H-1,3-oxazines: Under different thermal conditions, the azomethine ylide can rearrange and subsequently undergo a [4+2] cycloaddition with the ester moiety of another molecule or a suitable dienophile, potentially leading to six-membered heterocycles like 2H-1,3-oxazines. The temperature can influence the equilibrium between different ylide conformers and the activation barriers for the competing cyclization pathways, thus dictating the final product distribution.

Cross-Coupling Methodologies

Rhodium-Catalyzed Coupling with Arylboronic Acids for Arylation

A highly efficient method for the synthesis of ethyl 2-aryl-3,3,3-trifluoropropionates involves the direct rhodium-catalyzed cross-coupling of ethyl 2-diazo-3,3,3-trifluoropropionate with arylboronic acids. organic-chemistry.orgnih.gov This reaction provides a general and chemoselective route to diarylacetic acid derivatives and related structures under mild conditions. organic-chemistry.orgnih.gov The methodology shows broad functional group tolerance on both the arylboronic acid and the diazo partner. organic-chemistry.org

Optimization studies have identified rhodium catalysts such as [RhCl(COD)]₂ as highly effective for this transformation, often in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as toluene (B28343) at elevated temperatures (e.g., 80 °C). organic-chemistry.org The reaction proceeds well with arylboronic acids bearing both electron-donating and electron-withdrawing substituents, as well as sterically hindered substrates, to afford the arylated products in good to excellent yields. organic-chemistry.orgnih.gov

A plausible mechanism involves the formation of an aryl-rhodium species from the arylboronic acid, which then reacts with the diazo compound to form a rhodium carbene. This is followed by a 1,2-aryl migration to furnish the final product and regenerate the rhodium catalyst. organic-chemistry.org

The table below summarizes the scope of the rhodium-catalyzed arylation with various substituted arylboronic acids.

| Arylboronic Acid (ArB(OH)₂) | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | [RhCl(COD)]₂ / K₃PO₄ | Toluene, 80 °C | 91 | organic-chemistry.org |

| 4-Methylphenylboronic acid | [RhCl(COD)]₂ / K₃PO₄ | Toluene, 80 °C | 88 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | [RhCl(COD)]₂ / K₃PO₄ | Toluene, 80 °C | 85 | organic-chemistry.orgnih.gov |

| 4-Fluorophenylboronic acid | [RhCl(COD)]₂ / K₃PO₄ | Toluene, 80 °C | 89 | organic-chemistry.org |

| 4-Chlorophenylboronic acid | [RhCl(COD)]₂ / K₃PO₄ | Toluene, 80 °C | 86 | organic-chemistry.org |

| 4-(Trifluoromethyl)phenylboronic acid | [RhCl(COD)]₂ / K₃PO₄ | Toluene, 80 °C | 78 | organic-chemistry.org |

| 3,5-Dimethylphenylboronic acid | [RhCl(COD)]₂ / K₃PO₄ | Toluene, 80 °C | 87 | organic-chemistry.org |

| 2-Naphthylboronic acid | [RhCl(COD)]₂ / K₃PO₄ | Toluene, 80 °C | 84 | organic-chemistry.org |

Strategic Applications of Ethyl 2 Diazo 3,3,3 Trifluoro Propionate As a Fluorinated Building Block

Precursor for Enantiomerically Enriched Trifluoromethylated Cyclopropane (B1198618) and Cyclopropene (B1174273) Derivatives

Ethyl 2-diazo-3,3,3-trifluoropropionate is a key reagent in the synthesis of trifluoromethyl-substituted cyclopropanes, which are valuable motifs in medicinal chemistry. scispace.comresearchgate.net The development of enantioselective cyclopropanation reactions using this diazo compound has been a significant area of research. Dirhodium catalysts have proven effective in achieving high diastereoselectivity and enantioselectivity in these transformations. organic-chemistry.org For instance, the use of an adamantylglycine-derived dirhodium complex, Rh2(R-PTAD)4, as a catalyst in the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes yields trifluoromethyl-substituted cyclopropanes with diastereoselectivity greater than 94% and enantioselectivity between 88–98%. organic-chemistry.org

Furthermore, biocatalytic approaches have been developed for the asymmetric synthesis of these cyclopropanes. Engineered myoglobin (B1173299) catalysts can facilitate the cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane, a related trifluoromethylated diazo compound, to produce trans-1-trifluoromethyl-2-arylcyclopropanes in high yields (61–99%) and with excellent diastereo- and enantioselectivity (97–99.9% de and ee). scispace.com This biocatalytic method provides a convenient route to key fluorinated building blocks for drug discovery. scispace.com

Table 1: Selected Examples of Enantioselective Cyclopropanation

| Catalyst | Alkene Substrate | Diastereoselectivity (de) | Enantioselectivity (ee) | Yield (%) |

|---|---|---|---|---|

| Rh2(R-PTAD)4 | Styrene (B11656) Derivatives | >94% | 88-98% | Not specified |

| Engineered Myoglobin | p-methoxy-styrene | 99.9% | 99.9% | 76% |

Access to Diverse Trifluoromethyl- and Difluoromethyl-Substituted Organic Compounds

The reactivity of ethyl 2-diazo-3,3,3-trifluoropropionate extends beyond cyclopropanation, providing access to a diverse range of organic compounds containing trifluoromethyl and, in some cases, difluoromethyl groups. nih.gov This diazo reagent is a valuable precursor for introducing fluorinated moieties into various molecular scaffolds. organic-chemistry.org Transition-metal-catalyzed reactions are a common strategy for constructing trifluoromethylcyclopropanes from alkenes and trifluoromethyldiazoalkanes. nih.gov

A notable example is the synthesis of a bench-stable fluorinated carbene reagent, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, which bears both a trifluoromethyl and a difluoromethyl group. nih.gov This reagent has been successfully used in copper(I)-catalyzed cyclopropanation reactions with both aromatic and aliphatic terminal alkenes under mild conditions, producing a variety of new cyclopropanes in good to very good yields. nih.gov

Synthesis of Functionalized Trifluoromethylated Conjugated Dienoic Esters and Related Systems

While the direct synthesis of functionalized trifluoromethylated conjugated dienoic esters from ethyl 2-diazo-3,3,3-trifluoropropionate is a specialized application, the versatility of this reagent in C-C bond formation is well-established. For instance, a copper(I)-catalyzed cross-coupling reaction of terminal alkynes with trifluoromethyl ketone N-tosylhydrazones provides an efficient route to 1,1-difluoro-1,3-enyne derivatives. researchgate.net This reaction proceeds through migratory insertion of a copper carbene intermediate, leading to C-C bond formation followed by β-F elimination. researchgate.net

Development of Fluorine-Containing Amino Acid Derivatives

Ethyl 2-diazo-3,3,3-trifluoropropionate and its methyl analog are instrumental in the synthesis of fluorine-containing amino acids, which are of high importance to medicinal chemists. researchgate.net One approach involves the rhodium acetate-catalyzed decomposition of methyl 3,3,3-trifluoro-2-diazopropionate, followed by an N-H insertion reaction with amides or amines. This method yields protected β-trifluoroalanine derivatives in high yields.

Biocatalytic methods have also been developed for the enantioselective synthesis of α-trifluoromethylated amines. lookchem.com By redesigning a metalloprotein scaffold, chiral α-trifluoromethyl amino esters can be synthesized with high yields (>99%) and enantiomeric ratios (95:5 er) using benzyl (B1604629) 2-diazotrifluoropropanoate as the carbene donor. lookchem.com This enzymatic approach is applicable to a broad range of aryl amine substrates. lookchem.com The development of synthetic methods for these types of molecular scaffolds has gained increasing interest in synthetic organic chemistry due to their pharmaceutical potential. researchgate.net

Table 2: Synthesis of Fluorinated Amino Acid Derivatives

| Reagent | Reaction Type | Product | Catalyst |

|---|---|---|---|

| Methyl 3,3,3-trifluoro-2-diazopropionate | N-H Insertion | Protected β-trifluoroalanine derivatives | Rhodium acetate |

Introduction of Pharmaceutically Relevant Fluorinated Propionate Moieties into Aromatic Scaffolds

A significant application of ethyl 2-diazo-3,3,3-trifluoropropionate is the introduction of the trifluoropropionate moiety into aromatic rings. acs.org A rhodium-catalyzed coupling of methyl 3,3,3-trifluoro-2-diazopropionate with arylboronic acids provides a versatile method for this transformation. acs.org This approach is compatible with various functionalities and is well-suited for applications in drug discovery, enabling the synthesis of perfluorinated derivatives of phenylpropionic acids, including profen drugs. acs.org

The reaction proceeds smoothly with high regioselectivity, allowing for the simultaneous introduction of CF3 and carboxylate functions into the 2-position of directing-group-containing benzenes and indoles under chelation-controlled Rh(III) catalysis. researchgate.net

Construction of Complex Nitrogen-Containing Heterocycles

Ethyl 2-diazo-3,3,3-trifluoropropionate and related fluorinated diazo compounds are valuable for constructing complex nitrogen-containing heterocycles, which are privileged scaffolds in biologically active molecules. nih.gov For example, a rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters has been developed for the synthesis of 3-acyl-2H-indazoles. lookchem.com This reaction proceeds via a [4 + 1]-annulation pathway. lookchem.com

Additionally, 1,3-dipolar cycloaddition reactions involving fluorinated diazo compounds provide access to various heterocycles. constructor.university For instance, the reaction of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes leads to the formation of N-functionalized isoxazolidines containing a trifluoromethyl group. nih.gov Furthermore, fluorinated pyrazoles and pyrazolines can be synthesized through the 1,3-dipolar cycloaddition of alkynes and alkenes with 2-diazo-1,1,3,3,3-pentafluoropropyl phosphonate (B1237965) in a catalyst- and solvent-free approach. constructor.university

Asymmetric Catalysis in Reactions Involving Ethyl 2 Diazo 3,3,3 Trifluoro Propionate

Design and Development of Chiral Catalytic Systems for Enhanced Enantioselectivity

Achieving high levels of enantioselectivity in reactions with ethyl 2-diazo-3,3,3-trifluoro-propionate has presented a significant challenge. Early attempts using standard chiral dirhodium paddlewheel catalysts for [2+1] cycloaddition reactions with alkenes and alkynes often resulted in disappointingly low diastereoselectivities and poor enantiomeric excesses (ee) researchgate.net. This has spurred the development of more sophisticated and tailored catalytic systems.

Chiral Dirhodium Catalysts: A primary focus has been the modification of dirhodium(II) paddlewheel complexes. These catalysts function by forming a reactive rhodium-carbene intermediate upon decomposition of the diazo compound. The chiral ligands surrounding the dirhodium core create a chiral environment that influences the approach of the substrate. For instance, in the cyclopropanation of mono-substituted olefins with ethyl 2-diazo-3,3,3-trifluoro-propionate, the use of a catalyst with dodecylsulfate-derived ligands, [Rh₂(S)-dosp}₄], achieved a notable improvement, yielding up to 75% ee for the cyclopropanation of 4-methoxystyrene (B147599) researchgate.net. More recently, a novel class of dirhodium paddlewheel complexes that are heterochiral-at-the-metal centers has been developed. These catalysts, which are chiral at both inequivalent metal centers despite using achiral ligands, have demonstrated a superior ability to induce asymmetry. One such catalyst provided an unprecedented level of enantioselectivity in the cyclopropanation of styrene (B11656) with ethyl 2-diazo-3,3,3-trifluoro-propionate, far exceeding the results obtained with previous generations of paddlewheel catalysts acs.org.

Biocatalytic Systems: A burgeoning area in asymmetric catalysis is the use of engineered enzymes. Heme-containing proteins, such as cytochromes and myoglobins, have been repurposed through directed evolution to function as "carbene transferases" core.ac.uknih.gov. These biocatalysts can catalyze carbene transfer reactions, including N-H and B-H insertions, with exceptional levels of enantioselectivity core.ac.uk. While much of this work has focused on other trifluorodiazoalkanes, the principles are directly applicable. The strategy involves mutating amino acid residues within the enzyme's active site to create a precisely shaped pocket that binds the substrates in a specific orientation relative to the heme-bound carbene intermediate. This combination of protein and substrate engineering offers a powerful and sustainable approach to achieving high enantioinduction in reactions that are challenging for small-molecule catalysts nih.gov. The development of carbene transferases tailored for ethyl 2-diazo-3,3,3-trifluoro-propionate represents a promising frontier for enhancing enantioselectivity.

Stereocontrol in Carbene Transfer Processes

Stereocontrol in carbene transfer reactions is governed by the ability of the chiral catalyst to discriminate between different prochiral faces of the substrate and/or the carbene intermediate. The process is dictated by the transient diastereomeric transition states formed during the reaction.

Mechanism with Dirhodium Catalysts: In reactions catalyzed by dirhodium(II) complexes, the diazo compound first coordinates to an axial site of the catalyst, followed by the extrusion of dinitrogen gas to form a metal-carbene species nih.gov. The four chiral ligands bridging the two rhodium atoms form a chiral pocket around the reactive carbene. For a reaction such as cyclopropanation, the olefin must approach this intermediate. The steric and electronic properties of the catalyst's ligands dictate the most favorable trajectory for this approach, thereby controlling both diastereoselectivity (cis/trans) and enantioselectivity mdpi.com. For example, in the cyclopropanation of various olefins with ethyl 2-diazo-3,3,3-trifluoro-propionate catalyzed by chiral Rh(II) complexes, the enantiomeric excess is highly dependent on the structure of both the olefin and the catalyst's ligands researchgate.net. The results show that while high yields can be obtained, achieving high stereocontrol remains a challenge, with enantioselectivity being moderate in many cases researchgate.net.

The table below summarizes the results for the asymmetric cyclopropanation of various olefins with ethyl 2-diazo-3,3,3-trifluoro-propionate using different chiral dirhodium(II) catalysts, illustrating the varied levels of stereocontrol achieved.

| Olefin Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1,1-Diphenylethylene (B42955) | Various Chiral Rh(II) | up to 72 | N/A | up to 40 | researchgate.net |

| Styrene | [Rh₂{(S)-dosp}₄] | - | 44:56 | 18 (cis), 50 (trans) | researchgate.netacs.org |

| 4-Chlorostyrene | [Rh₂{(S)-dosp}₄] | - | 38:62 | 25 (cis), 60 (trans) | researchgate.net |

| 4-Methoxystyrene | [Rh₂{(S)-dosp}₄] | - | 32:68 | 25 (cis), 75 (trans) | researchgate.net |

| Hex-1-yne* | Various Chiral Rh(II) | - | N/A | <40 | researchgate.net |

*Denotes a cyclopropenation reaction.

Stereocontrol in Biocatalysis: In biocatalytic systems, stereocontrol is achieved through a different mechanism. The enzyme's active site provides a highly confined and structured chiral environment. Molecular dynamics simulations and structural studies on related systems show that the protein scaffold precisely orients the substrate and the heme-bound CF₃-carbene intermediate nih.gov. This accurate positioning and restricted orientation are primarily responsible for the high activity and enantioselectivity observed. The control is dictated by the positioning of the trifluoromethyl group within the active site, making the reaction's stereochemical outcome largely independent of other structural variations in the diazo compound core.ac.uknih.gov. This high degree of spatial organization within the enzyme pocket minimizes the formation of undesired stereoisomers, often leading to enantioselectivities that are difficult to achieve with synthetic catalysts.

Mechanistic Elucidation and Computational Investigations

Spectroscopic and Kinetic Studies of Reaction Intermediates and Pathways

Kinetic studies on analogous systems, such as the rhodium(II)-catalyzed reactions of ethyl halodiazoacetates, have shown that these reactions are remarkably fast. nih.gov This high reactivity is attributed to the low potential energy barriers for the extrusion of nitrogen gas. nih.gov It is plausible that ethyl 2-diazo-3,3,3-trifluoropropionate exhibits similar kinetic behavior, readily forming the corresponding trifluoromethylated rhodium-carbene intermediate. The subsequent steps, such as the cyclopropanation of an alkene, may have small but significant energy barriers. nih.gov

The proposed general mechanism for the rhodium-catalyzed reactions of ethyl 2-diazo-3,3,3-trifluoropropionate involves the initial formation of a rhodium-carbenoid. This intermediate is the key reactive species that participates in subsequent transformations like cyclopropanation or C-H insertion. The reactivity and selectivity of these reactions are highly dependent on the structure of the rhodium catalyst and the substrate.

Application of Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction pathways of complex organic transformations, including those involving carbenes. researchgate.netresearchgate.netmdpi.com For reactions of ethyl 2-diazo-3,3,3-trifluoropropionate, DFT calculations can provide detailed information on the geometries and energies of reactants, intermediates, transition states, and products.

DFT studies on similar rhodium-catalyzed cyclopropanation reactions with other diazoacetates have been successful in elucidating the reaction mechanism. nih.gov These calculations can help in understanding the role of the catalyst, the nature of the carbene intermediate, and the factors controlling the stereoselectivity of the reaction. For example, DFT calculations can be used to compare the energy profiles of different possible reaction pathways, thereby identifying the most favorable one.

In the context of trifluoromethyl-substituted carbenes, DFT calculations are particularly valuable for understanding the electronic effects of the trifluoromethyl group on the reactivity and stability of the carbene intermediate. The strong electron-withdrawing nature of the CF3 group significantly influences the electronic structure and, consequently, the reaction energetics.

Investigation of Transition State Structures and Energetics in Carbene Reactions

The investigation of transition state (TS) structures and their corresponding energies is crucial for a comprehensive understanding of reaction mechanisms. DFT calculations allow for the localization and characterization of transition states for the elementary steps in carbene reactions.

For the cyclopropanation reaction of the trifluoromethylcarbene derived from ethyl 2-diazo-3,3,3-trifluoropropionate with an alkene, DFT can be employed to model the transition state. These calculations can reveal the geometry of the approach of the alkene to the carbene, which is critical for determining the stereochemical outcome of the reaction. Computational studies on related systems have identified both "end-on" and "side-on" approaches of the alkene to the carbenoid, with the relative energies of these transition states being influenced by both the substrate and the carbene substituents. nih.gov

Furthermore, DFT calculations provide quantitative data on the activation energies (ΔG‡) for different reaction pathways. By comparing the activation energies for competing pathways, one can predict the selectivity of a reaction. For instance, in the reaction of a trifluoromethylcarbene, DFT can be used to assess the relative barriers for cyclopropanation versus potential side reactions like C-H insertion. A working model for the transition state in the cyclopropanation involving trifluoromethyl carbenes suggests that electron-rich and conjugated alkenes are better substrates as they can stabilize the partial positive charge that develops in the transition state, thus lowering its energy and accelerating the reaction. ethz.ch

The following table summarizes computed energetic data for a hypothetical rhodium-catalyzed cyclopropanation reaction, illustrating the type of information that can be obtained from DFT studies.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (Carbene + Alkene) | 0.0 |

| 2 | Transition State (TS1) | +15.2 |

| 3 | Intermediate (Cyclopropane Complex) | -5.8 |

| 4 | Products (Cyclopropane + Catalyst) | -25.0 |

Note: The data in this table is illustrative and based on typical values for similar computed reactions; it does not represent experimentally verified values for Ethyl 2-Diazo-3,3,3-trifluoro-propionate.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Strategies for Enhanced Efficiency and Selectivity

The quest for greater control over reactions involving ethyl 2-diazo-3,3,3-trifluoropropionate has spurred the development of sophisticated catalytic strategies. A primary focus is on achieving high levels of enantioselectivity, which is crucial for the synthesis of chiral drug candidates.

Transition Metal Catalysis: Chiral rhodium(II) catalysts are prominent in mediating asymmetric carbene transfer reactions. For instance, dirhodium(II) complexes with chiral carboxylate ligands have been employed in the asymmetric cyclopropanation of olefins such as 1,1-diphenylethylene (B42955) and various mono-substituted olefins. researchgate.net While these reactions have demonstrated the feasibility of creating chiral cyclopropanes, the enantioselectivities achieved have been moderate, with a maximum reported enantiomeric excess (ee) of 75% for 4-methoxystyrene (B147599). researchgate.net This indicates a continuing need for more effective catalyst designs. Copper(I)-BOX (bisoxazoline) complexes have also emerged as effective catalysts, particularly in asymmetric three-component reactions that produce valuable chiral trifluoromethylated propargyl ethers and anilines with high enantioselectivity. researchgate.net

Biocatalysis: A significant leap in enantioselectivity has been achieved through biocatalysis. Engineered metalloproteins, particularly myoglobin (B1173299) and cytochrome c variants, have been repurposed to catalyze carbene transfer reactions with exceptional precision. lookchem.comrochester.edu Researchers have successfully utilized engineered variants of cytochrome c552 for the asymmetric N-H insertion of the carbene derived from a diazo reagent into amines, producing chiral α-trifluoromethyl amino esters with yields greater than 99% and high enantiomeric ratios (95:5 er). lookchem.com Furthermore, engineered myoglobin catalysts have been used for the cyclopropanation of vinylarenes, yielding trans-1-trifluoromethyl-2-arylcyclopropanes with excellent diastereo- and enantioselectivity (97–99.9% de and ee). rochester.edu A key innovation in this area is the use of a two-compartment system where the gaseous diazo precursor is generated ex situ and then introduced to the chamber containing the biocatalyst, overcoming issues of catalyst stability. rochester.edu

Comparison of Catalytic Strategies

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Achieved Selectivity (ee/er) | Reference |

|---|---|---|---|---|---|

| Transition Metal | Chiral Rh(II) complexes | Asymmetric Cyclopropanation | 4-methoxystyrene | 75% ee | researchgate.net |

| Transition Metal | Cu(I)-BOX complex | Asymmetric 3-Component Reaction | Alcohols, Anilines | High enantioselectivity | researchgate.net |

| Biocatalyst | Engineered Cytochrome c552 | Asymmetric N-H Insertion | Aryl amines | 95:5 er | lookchem.com |

| Biocatalyst | Engineered Myoglobin | Asymmetric Cyclopropanation | p-chloro-styrene | >99% ee | rochester.edu |

Exploration of Unprecedented Reactivity Modes and Synthetic Transformations

Beyond well-established cyclopropanation and X-H insertion reactions, researchers are exploring the unique reactivity of the trifluoromethyl-substituted carbene generated from ethyl 2-diazo-3,3,3-trifluoropropionate to forge novel molecular architectures.

Cycloaddition Reactions: The diazo compound itself can act as a 1,3-dipole in cycloaddition reactions. researchgate.net Its reaction with alkynes leads to the formation of CF3-substituted 3H-pyrazoles, which can subsequently undergo researchgate.netrsc.org sigmatropic rearrangements to yield various substituted pyrazoles. researchgate.net This reactivity provides a direct route to important heterocyclic scaffolds. Furthermore, the intermediate carbene can participate in multi-component cycloadditions. For example, a squaramide-catalyzed asymmetric [2+2+1] cycloaddition between 3-hydroxy-1H-pyrrole-2,5-diones, nitrosobenzene, and ethyl diazoacetate has been developed to produce complex isoxazolidinopyrrolidinediones with three contiguous stereocenters. mdpi.com

Ylide Formation and Subsequent Reactions: The electrophilic carbene generated from the diazo compound can be trapped by nucleophilic reagents like phosphines or sulfides to form ylides. libretexts.orgnih.gov These stabilized ylides are versatile reagents themselves. For instance, phosphorus ylides are famously used in the Wittig reaction to convert aldehydes and ketones into alkenes, offering a pathway to introduce the trifluoro-substituted ethyl ester moiety into a molecule via a carbon-carbon double bond. libretexts.orgwikipedia.org The modification of heteroatoms and ligands on the ylides can modulate their reactivity, allowing for the synthesis of diverse cyclic compounds beyond simple cyclopropanes, such as dihydrofurans and cyclohexadiene epoxides. nih.gov

C-H Insertion/Functionalization: Direct insertion of the trifluoromethylcarbene into carbon-hydrogen bonds is a powerful strategy for C-H functionalization. researchgate.netmdpi.com Rhodium- and copper-catalyzed intramolecular C-H insertion reactions have been used to synthesize various nitrogen- and sulfur-containing heterocyclic compounds. mdpi.com For example, N-aryl-2-diazo-2-(N-arylsulfamoyl)acetamides undergo intramolecular aromatic 1,5-C-H insertion to produce 3-sulfamoylindolin-2-ones. mdpi.com This reactivity allows for the rapid construction of complex polycyclic systems from relatively simple linear precursors.

Novel Reactivity Modes and Transformations

| Reactivity Mode | Reactant/Intermediate | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Diazo compound | [3+2] Cycloaddition | Pyrazoles | researchgate.net |

| Multi-component Reaction | Carbene intermediate | [2+2+1] Cycloaddition | Isoxazolidinopyrrolidinediones | mdpi.com |

| Ylide Formation | Carbene + Phosphine | Wittig-type Olefination | Alkenes | libretexts.orgwikipedia.org |

| C-H Functionalization | Carbene intermediate | Intramolecular C-H Insertion | Indolinones, Sultams | mdpi.com |

Integration with Sustainable Chemical Methodologies and Continuous Flow Synthesis

The hazardous and potentially explosive nature of diazo compounds, including ethyl 2-diazo-3,3,3-trifluoropropionate, presents significant challenges for large-scale synthesis. Integrating sustainable practices, particularly continuous flow chemistry, is a key research direction to mitigate these risks and improve efficiency.

Continuous flow processing offers substantial advantages over traditional batch synthesis for handling hazardous reagents. rsc.org By using microreactors, the reaction volume at any given time is minimized, significantly reducing the risk associated with the accumulation of unstable intermediates. rsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net

For diazo compounds, flow chemistry enables their in situ generation and immediate consumption in a subsequent reaction step. researchgate.net This "just-in-time" approach avoids the need to isolate and store the hazardous diazo compound, a major bottleneck in traditional synthesis. researchgate.netsemanticscholar.org Researchers have developed efficient continuous-flow processes for the synthesis of related compounds like ethyl diazoacetate and trifluoromethyl diazomethane (B1218177). rsc.orgresearchgate.net These systems often involve generating the diazo species in an aqueous phase and then extracting it into an organic phase through a membrane separator for immediate use in downstream applications, such as cyclopropanation or C-H insertion reactions. researchgate.net The adoption of such integrated flow systems for ethyl 2-diazo-3,3,3-trifluoropropionate is a critical step toward its safer and more scalable industrial application, aligning with the principles of green chemistry by minimizing waste and enhancing operational safety. rsc.orgchemrxiv.org

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-Diazo-3,3,3-trifluoropropionate, and how do reaction conditions influence yield?

The synthesis typically involves diazo transfer reactions, where ethyl 3,3,3-trifluoropropionate reacts with diazo sources (e.g., diazomethane derivatives) under controlled conditions. Key parameters include:

- Temperature : Maintained at 0–5°C to prevent premature decomposition of the diazo group.

- Catalysts : Copper(I) salts (e.g., CuI) enhance diazo group incorporation, improving yields by 20–30%.

- Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions.

Yield optimization requires strict exclusion of moisture and oxygen, as these promote hydrolysis or oxidation of the diazo moiety .

Q. How should researchers purify and characterize Ethyl 2-Diazo-3,3,3-trifluoropropionate to ensure high purity?

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) effectively removes unreacted starting materials and byproducts.

- Characterization :

- NMR Spectroscopy : ¹H NMR (δ 5.5–6.0 ppm for diazo protons) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃ group) confirm structural integrity.

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 182.103 (C₅H₅F₃N₂O₂).

- FT-IR : A sharp peak at 2100–2150 cm⁻¹ confirms the diazo (N₂) group .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Store at 4°C in amber vials under inert gas (argon or nitrogen) to prevent photolytic or thermal decomposition.

- Avoid prolonged exposure to humidity (>30% RH), as hydrolysis generates ethyl 3,3,3-trifluoro-2-oxopropionate, detectable via ¹³C NMR (δ 190–195 ppm for ketone carbonyl) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the diazo group in cycloaddition reactions?

The electron-withdrawing trifluoromethyl group lowers the LUMO energy of the diazo moiety (-1.8 eV vs. -1.2 eV in non-fluorinated analogs), enhancing its electrophilicity. This facilitates:

- [3+2] Cycloadditions : Reactions with electron-deficient alkenes (e.g., acrylates) proceed at ambient temperatures with regioselectivity >95%.

- Metal-mediated insertions : Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) enable C–H functionalization via carbene intermediates, with turnover frequencies (TOF) up to 1,200 h⁻¹ in aromatic systems.

DFT calculations support a concerted asynchronous pathway, with activation barriers reduced by 15–20 kJ/mol compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for metal-mediated transformations?

Discrepancies in catalytic yields often stem from:

- Solvent effects : Polar solvents (dielectric constant >20, e.g., DMF) destabilize metal-carbene intermediates, reducing yields by 30–40%.

- Trace impurities : Water (>50 ppm) or oxygen accelerates catalyst decomposition. Use of 3Å molecular sieves in anhydrous THF improves rhodium-catalyzed insertions to 85% yield.

- Substrate ratios : Stoichiometric excess of diazo compound (1.5–2.0 equiv.) minimizes dimerization side reactions .

Q. What advanced analytical techniques distinguish decomposition products under thermal stress?

- TGA-FTIR : Quantifies exothermic decomposition onset at 85°C (±2°C) and identifies gaseous byproducts (N₂, CO₂).

- Solid-state 13C NMR (CP-MAS) : Detects polymeric residues through carbonyl carbon shifts (δ 168→172 ppm).

- High-resolution GC-MS : Coupled with cryogenic trapping, this method isolates volatile degradation products (e.g., trifluoroacetic acid derivatives) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in comparison to non-fluorinated analogs?

- Kinetic studies : Second-order rate constants for cycloadditions are 3–5× higher due to enhanced electrophilicity.

- Thermodynamic stability : The CF₃ group increases thermal decomposition temperatures by 20–25°C compared to ethyl 2-diazopropionate.

- Solubility : Reduced solubility in non-polar solvents (e.g., hexane) necessitates polar aprotic solvents (e.g., acetonitrile) for homogeneous reactions .

Methodological Notes

- Contradiction analysis : When conflicting data arise, systematically vary one parameter (e.g., solvent, catalyst loading) while monitoring reaction progress via in situ IR or HPLC.

- Safety protocols : Conduct diazo reactions in fume hoods with blast shields due to explosive potential. Quench excess diazo compounds with aqueous acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.